5-[4-(3,5-dimethylpiperidin-1-yl)-2,3,5,6-tetrafluorophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
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Overview
Description
5-[4-(3,5-DIMETHYLPIPERIDIN-1-YL)-2,3,5,6-TETRAFLUOROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of piperidine, tetrafluorophenyl, and benzo[a]phenanthridinone moieties, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3,5-DIMETHYLPIPERIDIN-1-YL)-2,3,5,6-TETRAFLUOROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactionsThe final step involves the cyclization to form the benzo[a]phenanthridinone core under controlled conditions, such as elevated temperatures and the presence of catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-[4-(3,5-DIMETHYLPIPERIDIN-1-YL)-2,3,5,6-TETRAFLUOROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the piperidine ring or other parts of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the tetrafluorophenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the tetrafluorophenyl ring .
Scientific Research Applications
5-[4-(3,5-DIMETHYLPIPERIDIN-1-YL)-2,3,5,6-TETRAFLUOROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[4-(3,5-DIMETHYLPIPERIDIN-1-YL)-2,3,5,6-TETRAFLUOROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(3,5-DIMETHYLPIPERIDIN-1-YL)BUTAN-1-OL: Shares the piperidine moiety but differs in the overall structure and applications.
{4-[(3,5-DIMETHYLPIPERIDIN-1-YL)METHYL]PHENYL}METHANAMINE: Another related compound with similar functional groups but distinct chemical properties.
Uniqueness
5-[4-(3,5-DIMETHYLPIPERIDIN-1-YL)-2,3,5,6-TETRAFLUOROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is unique due to its combination of piperidine, tetrafluorophenyl, and benzo[a]phenanthridinone moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C32H32F4N2O |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
5-[4-(3,5-dimethylpiperidin-1-yl)-2,3,5,6-tetrafluorophenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C32H32F4N2O/c1-16-11-17(2)15-38(14-16)31-28(35)26(33)25(27(34)29(31)36)30-24-20(12-32(3,4)13-22(24)39)23-19-8-6-5-7-18(19)9-10-21(23)37-30/h5-10,16-17,30,37H,11-15H2,1-4H3 |
InChI Key |
WOBOHAUGVJYBLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C(=C(C(=C2F)F)C3C4=C(CC(CC4=O)(C)C)C5=C(N3)C=CC6=CC=CC=C65)F)F)C |
Origin of Product |
United States |
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